

Physical and chemical properties of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide

Cat. No.: B1269500

[Get Quote](#)

An In-depth Technical Guide to 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide**. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Chemical and Physical Properties

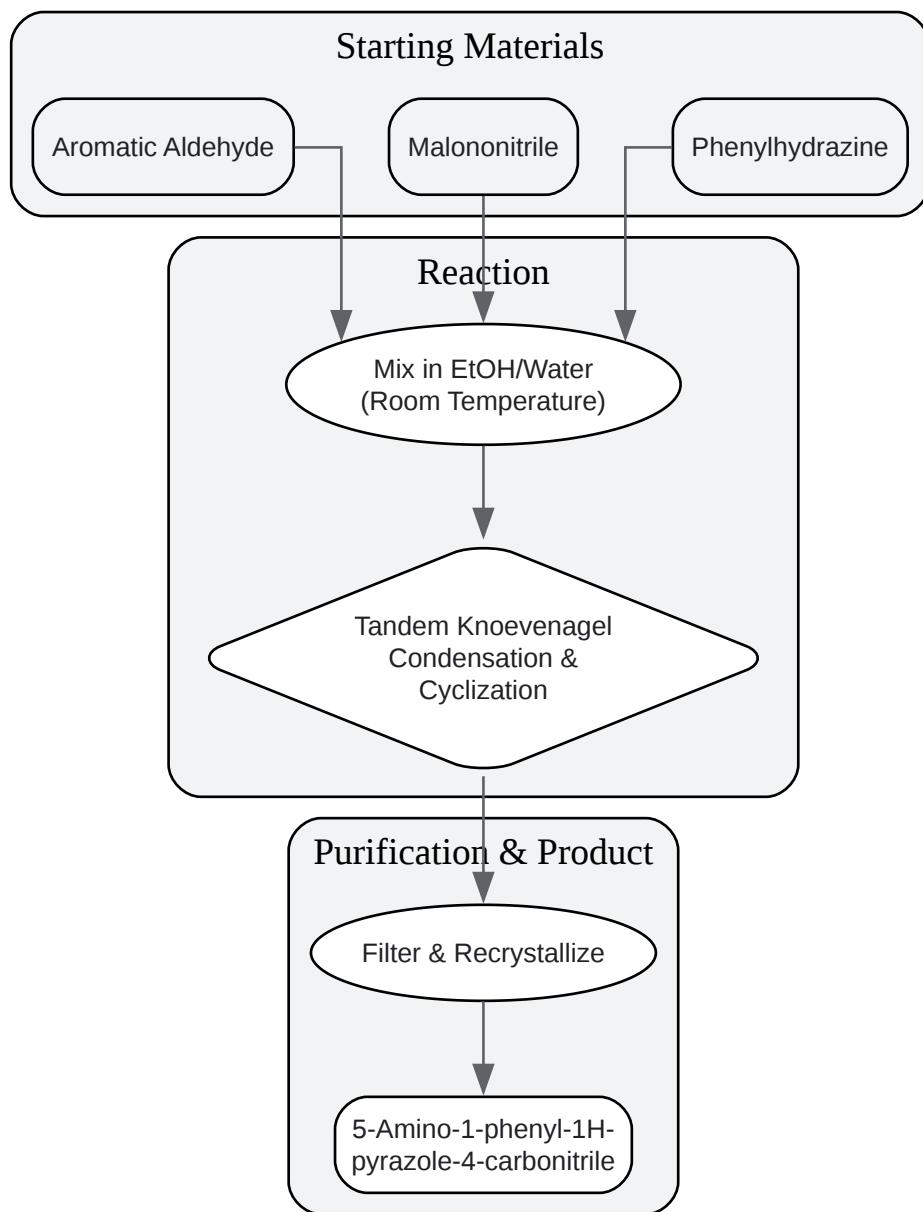
5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide is a heterocyclic organic compound featuring a pyrazole core. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.^{[1][2]} The compound's key identifiers and physicochemical properties are summarized below.

Property	Value	Reference(s)
IUPAC Name	5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide	
CAS Number	58046-54-1	[3]
Molecular Formula	C ₁₀ H ₁₁ N ₅ O	[3] [4]
Molecular Weight	217.23 g/mol	[3]
Melting Point	188-190 °C	[3]
Density	1.47 g/cm ³	[3]
Exact Mass	217.09600 Da	[3]
Monoisotopic Mass	217.09636 Da	[4]
XLogP3	1.73040	[3]
InChIKey	KCNDYIDCXSPGDF-UHFFFAOYSA-N	[4]
SMILES	C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)N	[4]

Synthesis and Experimental Protocols

The synthesis of **5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide** typically involves a two-step process: the initial formation of the pyrazole core followed by the conversion of a carboxylate ester to the desired carbohydrazide.

Protocol 1: Synthesis of the Pyrazole Core


The pyrazole ring is commonly synthesized via a multi-component reaction. A general, catalyst-free approach involves the condensation of an aromatic aldehyde, a compound with an active methylene group (like malononitrile), and a hydrazine derivative (phenylhydrazine in this case). [\[5\]](#)[\[6\]](#)

Materials:

- Aromatic aldehyde (e.g., benzaldehyde)
- Malononitrile
- Phenylhydrazine
- Ethanol
- Water

Procedure:

- Dissolve equimolar amounts of the aromatic aldehyde, malononitrile, and phenylhydrazine in a suitable solvent system, such as a mixture of ethanol and water.[\[6\]](#)
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, the product often precipitates from the reaction mixture.
- Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield the pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile precursor.[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the pyrazole core.

Protocol 2: Conversion of Ethyl Ester to Carbohydrazide

The most direct method for preparing the title compound is the reaction of its corresponding ethyl ester, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, with hydrazine hydrate. This is a standard transformation for converting esters to hydrazides.

Materials:

- Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
- Hydrazine hydrate (excess)
- Ethanol

Procedure:

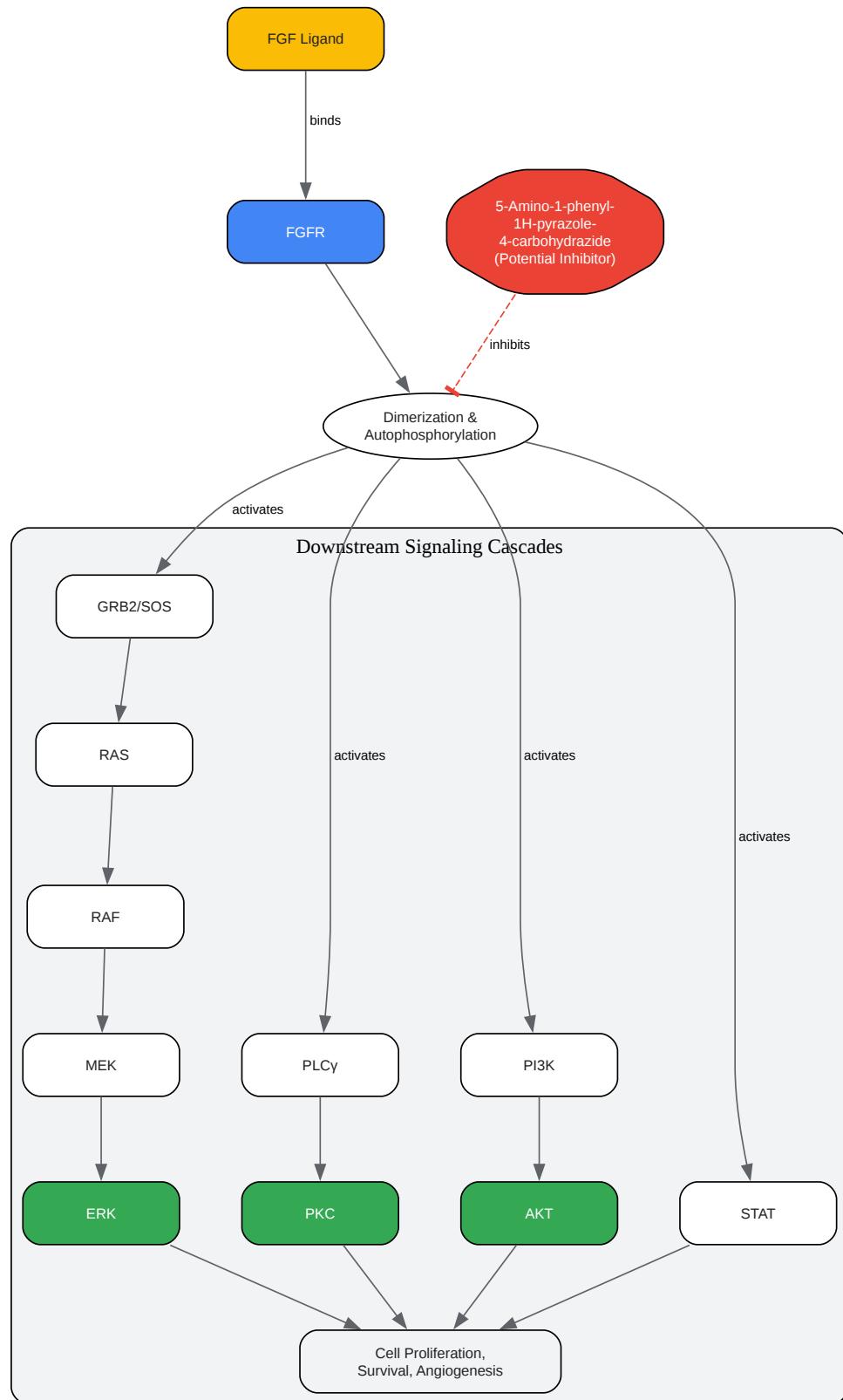
- Dissolve the ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate in ethanol in a round-bottom flask.
- Add an excess of hydrazine hydrate to the solution.[\[7\]](#)
- Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the progress by TLC.[\[7\]](#)
- After the reaction is complete, allow the mixture to cool to room temperature.
- The product, **5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide**, will typically precipitate out of the solution.
- Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the final product. Note: While this is a standard procedure, some substituted pyrazole esters have been reported to be unreactive under these conditions, potentially requiring more forcing conditions or alternative synthetic routes.[\[8\]](#)

Spectroscopic Properties (Expected)

While specific experimental spectra for **5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide** are not readily available in the cited literature, the expected characteristics can be inferred from its structure and data from analogous compounds.[\[9\]](#)[\[10\]](#)

Spectroscopy	Expected Characteristic Signals
FT-IR (KBr, cm^{-1})	<ul style="list-style-type: none">- ~3400-3100: N-H stretching (from amino and hydrazide groups). Multiple bands are expected.- ~3100-3000: Aromatic C-H stretching.- ~1660-1680: C=O stretching (amide I band) from the carbohydrazide.[10]- ~1620-1580: N-H bending and C=N/C=C ring stretching.[10]
^1H NMR (DMSO-d ₆ , ppm)	<ul style="list-style-type: none">- ~9.0-9.5: A broad singlet for the CONH-NH₂ proton.- ~7.2-7.8: Multiplets corresponding to the protons of the phenyl ring.- ~7.5-8.0: A singlet for the C3-H proton of the pyrazole ring.- ~5.0-6.0: A broad singlet for the C5-NH₂ protons.- ~4.0-4.5: A broad singlet for the CONH-NH₂ protons.
^{13}C NMR (DMSO-d ₆ , ppm)	<ul style="list-style-type: none">- ~160-170: Carbonyl carbon (C=O) of the carbohydrazide.- ~150-155: C5 carbon of the pyrazole ring (attached to the amino group).- ~140-145: C3 carbon of the pyrazole ring.- ~120-140: Carbons of the phenyl ring.- ~90-100: C4 carbon of the pyrazole ring (attached to the carbohydrazide).

Biological Activity and Signaling Pathways


The pyrazole scaffold is a key feature in many compounds designed as kinase inhibitors.[11] Specifically, derivatives of 5-amino-1H-pyrazole have been designed and synthesized as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[8] Aberrant activation of the FGFR pathway is implicated in various cancers, making it a critical target for therapeutic development.[12][13]

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to the receptor, which induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[12] This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of several downstream pathways crucial for cell proliferation, survival, and differentiation.

Key Downstream Pathways:

- RAS-MAPK-ERK Pathway: This is a major pathway activated by FGFR, which influences gene expression related to cell proliferation and differentiation.[12]
- PI3K-AKT Pathway: This pathway is critical for cell survival and growth.
- JAK-STAT Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.
- PLC γ -PKC Pathway: This pathway regulates calcium signaling and various cellular processes.

Compounds like **5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide** may act as ATP-competitive inhibitors, binding to the kinase domain of FGFR and preventing the phosphorylation cascade, thereby inhibiting downstream signaling.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of the FGFR signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. ui-api-hub.ueh.edu.vn [uii-api-hub.ueh.edu.vn]
- 3. echemi.com [echemi.com]
- 4. PubChemLite - 5-amino-1-phenyl-1h-pyrazole-4-carbohydrazide (C₁₀H₁₁N₅O) [pubchemlite.lcsb.uni.lu]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N'-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmacemica.com [derpharmacemica.com]
- 12. researchgate.net [researchgate.net]
- 13. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- To cite this document: BenchChem. [Physical and chemical properties of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1269500#physical-and-chemical-properties-of-5-amino-1-phenyl-1h-pyrazole-4-carbohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com